molecular formula C11H16O B12599474 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one CAS No. 606490-87-3

1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one

Cat. No.: B12599474
CAS No.: 606490-87-3
M. Wt: 164.24 g/mol
InChI Key: LPKWGQXZFZTOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one is a chemical compound with the molecular formula C10H16O. It is a bicyclic ketone with a unique structure that includes a bicyclo[2.2.1]heptane ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common method involves the oxidation of borneol or isoborneol using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the formation of the desired ketone .

Industrial Production Methods

In industrial settings, camphor is often produced from turpentine oil, which is derived from the distillation of pine resin. The turpentine oil is subjected to a series of chemical reactions, including isomerization and oxidation, to yield camphor. This process is efficient and allows for large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor can modulate ion channels, particularly the transient receptor potential (TRP) channels, which are involved in sensory perception. This modulation leads to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

1,7,7-Trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one can be compared with other similar compounds, such as:

These compounds share the bicyclo[2.2.1]heptane ring system but differ in their functional groups and reactivity, highlighting the unique properties of camphor .

Properties

CAS No.

606490-87-3

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1,7,7-trimethyl-5-methylidenebicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H16O/c1-7-6-11(4)9(12)5-8(7)10(11,2)3/h8H,1,5-6H2,2-4H3

InChI Key

LPKWGQXZFZTOLT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC(=O)C1(CC2=C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.